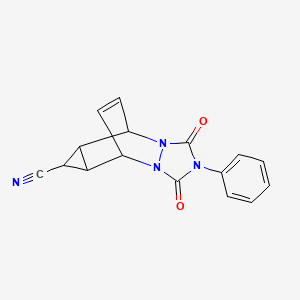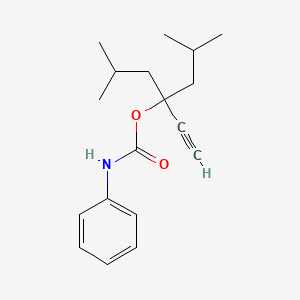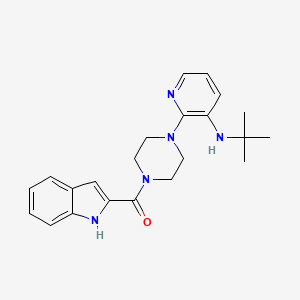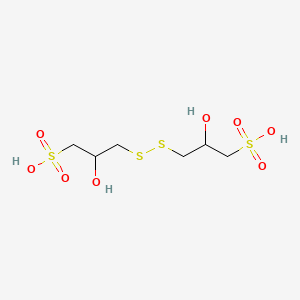
3,3'-Dithiobis(2-hydroxypropane-1-sulfonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) is a chemical compound known for its unique structure and properties. It is characterized by the presence of two thiol groups connected by a disulfide bond, along with hydroxyl and sulfonic acid groups. This compound is often used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) typically involves the reaction of 2-hydroxypropane-1-sulfonic acid with a disulfide-forming reagent. One common method is the oxidation of thiol groups in 2-hydroxypropane-1-sulfonic acid using an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol or mercaptoethanol.
Substitution: The hydroxyl and sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, mercaptoethanol.
Nucleophiles: Various nucleophiles can react with the hydroxyl and sulfonic acid groups under appropriate conditions.
Major Products Formed
Oxidation Products: Sulfonic acids.
Reduction Products: Thiol-containing compounds.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox reactions and as a stabilizing agent for proteins and enzymes.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of 3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiol groups, which can then participate in further chemical reactions. This redox activity is crucial for its role in stabilizing proteins and enzymes by forming and breaking disulfide bonds. The hydroxyl and sulfonic acid groups also contribute to its reactivity and solubility in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxypropane-1-sulfonic acid: Similar structure but lacks the disulfide bond.
3-Hydroxypropane-1-sulfonic acid: Contains a single hydroxyl and sulfonic acid group without the disulfide linkage.
2-Hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate: An ionic liquid with similar functional groups but different overall structure.
Uniqueness
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly useful in applications requiring reversible redox reactions, such as protein stabilization and enzyme studies. The combination of hydroxyl and sulfonic acid groups also enhances its solubility and reactivity in aqueous solutions.
Propiedades
Número CAS |
16208-50-7 |
|---|---|
Fórmula molecular |
C6H14O8S4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-hydroxy-3-[(2-hydroxy-3-sulfopropyl)disulfanyl]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H14O8S4/c7-5(3-17(9,10)11)1-15-16-2-6(8)4-18(12,13)14/h5-8H,1-4H2,(H,9,10,11)(H,12,13,14) |
Clave InChI |
ZUFMFTGDCZKQRE-UHFFFAOYSA-N |
SMILES canónico |
C(C(CS(=O)(=O)O)O)SSCC(CS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
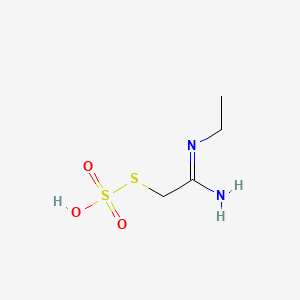
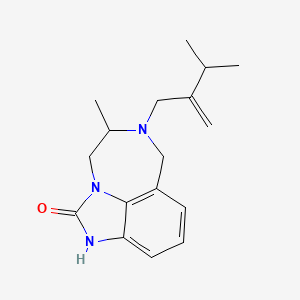
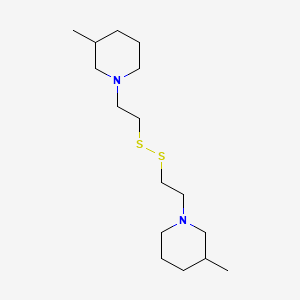
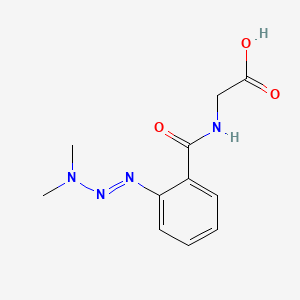
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)

